![molecular formula C9H9ClO4S B1400776 Methyl 2-chloro-4-(methylsulfonyl)benzoate CAS No. 623927-88-8](/img/structure/B1400776.png)
Methyl 2-chloro-4-(methylsulfonyl)benzoate
Overview
Description
Methyl 2-chloro-4-(methylsulfonyl)benzoate, also known as 4-methylbenzenesulfonyl chloride, is a colorless, crystalline, organic compound belonging to the class of sulfonyl chlorides. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a molecular formula of C7H6ClO3S and a molar mass of 197.6 g/mol. This compound is commercially available in liquid and solid forms.
Scientific Research Applications
Synthesis of Triketone Herbicides
Methyl 2-chloro-4-(methylsulfonyl)benzoate: is a key intermediate in the synthesis of triketone herbicides . These herbicides are known for their high economic value and good market prospects. The compound is utilized in the preparation of 3-[2-Chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione , a new type of triketone herbicide with significant effectiveness in weed control.
Benzylic Oxidation in Chemical Synthesis
The benzylic oxidation of Methyl 2-chloro-4-(methylsulfonyl)benzoate to 2-chloro-4-(methylsulfonyl)benzoic acid is a reaction widely used in the synthesis of various chemicals, including pesticides, pharmaceuticals, spices, and dyes . This process is crucial as it provides a pathway to synthesize complex molecules from simpler ones.
Green Chemistry Applications
The compound’s role in green chemistry is highlighted by its use in environmentally friendly synthesis processes. For instance, the Cu(I)- and HNO3-catalyzed oxidation of substituted toluenes to benzoic acid, based on NOx recycling, is a process that minimizes environmental impact while achieving high yields and purity .
properties
IUPAC Name |
methyl 2-chloro-4-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMATTRWVJIHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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